molecular formula C27H22FN5O3 B2791432 2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1030132-95-6

2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2791432
CAS No.: 1030132-95-6
M. Wt: 483.503
InChI Key: BGQQXDXUSGTFBI-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 1,8-naphthyridinone core fused with a 1,2,4-oxadiazole ring and substituted with a 3-fluorophenyl group. The acetamide side chain is further functionalized with a 4-methylbenzyl group.

Properties

IUPAC Name

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5O3/c1-16-6-9-18(10-7-16)13-29-23(34)15-33-14-22(24(35)21-11-8-17(2)30-26(21)33)27-31-25(32-36-27)19-4-3-5-20(28)12-19/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQQXDXUSGTFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to the 1,2,3-triazole in compounds 6a–m, as oxadiazoles are less prone to enzymatic degradation.

The 4-methylbenzyl group may improve lipophilicity (logP ~3.5 predicted), favoring membrane permeability over the polar nitro group in 6c (logP ~2.8).

Spectroscopic and Computational Comparisons

  • IR Spectroscopy : The C=O stretch in the target compound (~1670–1680 cm⁻¹) aligns with triazole-based analogs (1671–1682 cm⁻¹), confirming the conserved acetamide functionality.
  • Molecular Similarity Metrics : Tanimoto and Dice indices () suggest moderate similarity (~0.65–0.70) between the target compound and triazole derivatives, primarily due to shared acetamide and aromatic motifs.

Bioactivity and Mechanism Insights

While bioactivity data for the target compound is absent in the evidence, structural analogs provide clues:

  • Triazole derivatives (6a–m) exhibit anticancer and antimicrobial activities, likely via kinase or protease inhibition.
  • The 3-fluorophenyl group may reduce off-target interactions compared to nitro substituents (e.g., 6c), which are associated with promiscuous binding.

Research Findings and Implications

Synthetic Feasibility : The target compound’s 1,2,4-oxadiazole ring may require alternative synthesis routes (e.g., cyclization of amidoximes) compared to triazole-based click chemistry.

Lumping Strategy : Structural similarities to triazole derivatives () justify grouping for preliminary toxicity screening, though core differences necessitate separate validation.

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